H-ASN-GLY-ALA-LYS-ALA-LEU-MET-GLY-GLY-HIS-GLY-ALA-THR-LYS-VAL-MET-VAL-GLY-ALA-ALA-ALA-OH
H-ASN-GLY-ALA-LYS-ALA-LEU-MET-GLY-GLY-HIS-GLY-ALA-THR-LYS-VAL-MET-VAL-GLY-ALA-ALA-ALA-OH
Brand Name:
Vulcanchem
CAS No.:
150469-23-1
VCID:
VC0127677
InChI:
InChI=1S/C80H138N26O24S2/c1-38(2)28-54(103-68(117)45(11)96-73(122)50(20-16-18-24-81)99-67(116)42(8)93-58(110)34-87-70(119)49(83)30-56(84)108)76(125)100-52(22-26-131-14)71(120)88-32-57(109)86-33-61(113)98-55(29-48-31-85-37-91-48)72(121)89-35-59(111)94-43(9)69(118)106-64(47(13)107)79(128)101-51(21-17-19-25-82)74(123)105-63(40(5)6)78(127)102-53(23-27-132-15)75(124)104-62(39(3)4)77(126)90-36-60(112)92-41(7)65(114)95-44(10)66(115)97-46(12)80(129)130/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,119)(H,88,120)(H,89,121)(H,90,126)(H,92,112)(H,93,110)(H,94,111)(H,95,114)(H,96,122)(H,97,115)(H,98,113)(H,99,116)(H,100,125)(H,101,128)(H,102,127)(H,103,117)(H,104,124)(H,105,123)(H,106,118)(H,129,130)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCSC)C(=O)NCC(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)N
Molecular Formula:
C80H138N26O24S2
Molecular Weight:
1912.262
H-ASN-GLY-ALA-LYS-ALA-LEU-MET-GLY-GLY-HIS-GLY-ALA-THR-LYS-VAL-MET-VAL-GLY-ALA-ALA-ALA-OH
CAS No.: 150469-23-1
Main Products
VCID: VC0127677
Molecular Formula: C80H138N26O24S2
Molecular Weight: 1912.262
CAS No. | 150469-23-1 |
---|---|
Product Name | H-ASN-GLY-ALA-LYS-ALA-LEU-MET-GLY-GLY-HIS-GLY-ALA-THR-LYS-VAL-MET-VAL-GLY-ALA-ALA-ALA-OH |
Molecular Formula | C80H138N26O24S2 |
Molecular Weight | 1912.262 |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C80H138N26O24S2/c1-38(2)28-54(103-68(117)45(11)96-73(122)50(20-16-18-24-81)99-67(116)42(8)93-58(110)34-87-70(119)49(83)30-56(84)108)76(125)100-52(22-26-131-14)71(120)88-32-57(109)86-33-61(113)98-55(29-48-31-85-37-91-48)72(121)89-35-59(111)94-43(9)69(118)106-64(47(13)107)79(128)101-51(21-17-19-25-82)74(123)105-63(40(5)6)78(127)102-53(23-27-132-15)75(124)104-62(39(3)4)77(126)90-36-60(112)92-41(7)65(114)95-44(10)66(115)97-46(12)80(129)130/h31,37-47,49-55,62-64,107H,16-30,32-36,81-83H2,1-15H3,(H2,84,108)(H,85,91)(H,86,109)(H,87,119)(H,88,120)(H,89,121)(H,90,126)(H,92,112)(H,93,110)(H,94,111)(H,95,114)(H,96,122)(H,97,115)(H,98,113)(H,99,116)(H,100,125)(H,101,128)(H,102,127)(H,103,117)(H,104,124)(H,105,123)(H,106,118)(H,129,130)/t41-,42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,62-,63-,64-/m0/s1 |
Standard InChIKey | NTFZQRPSWWDRPI-MBNDGZRNSA-N |
SMILES | CC(C)CC(C(=O)NC(CCSC)C(=O)NCC(=O)NCC(=O)NC(CC1=CNC=N1)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)N |
PubChem Compound | 102601675 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume